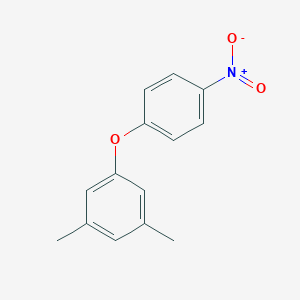

1,3-Dimethyl-5-(4-nitrophenoxy)benzene

Description

Properties

IUPAC Name |

1,3-dimethyl-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPWKJOJXPFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075103 | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-17-7 | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,3-dimethyl-5-(4-nitrophenoxy)benzene, both ¹H and ¹³C NMR analyses provide critical data on the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the dimethylbenzene and nitrophenoxy rings, as well as the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the ether linkage, and the electron-donating nature of the methyl groups.

The protons on the 4-nitrophenoxy ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the downfield region of the spectrum due to the deshielding effect of the nitro group and the oxygen atom. The protons on the 1,3-dimethylbenzene ring would likely present as a more complex pattern of singlets and multiplets, reflecting their specific positions relative to the methyl groups and the phenoxy substituent. The six protons of the two methyl groups are expected to appear as a sharp singlet in the upfield region, indicative of their chemical equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the 4-nitrophenoxy ring will be significantly affected by the nitro group, with the carbon atom bonded to the nitro group (C-NO₂) appearing at a downfield chemical shift. The carbon atom attached to the ether oxygen will also be shifted downfield.

On the 1,3-dimethylbenzene ring, the carbon atoms bonded to the methyl groups and the ether oxygen will show characteristic chemical shifts. The quaternary carbons are expected to have lower intensities compared to the protonated carbons. The methyl carbons will resonate at a characteristic upfield position.

Correlation of Experimental and Theoretically Predicted NMR Chemical Shifts

To further validate the structural assignment, a correlation between experimentally observed NMR chemical shifts and those predicted through theoretical calculations can be performed. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical NMR spectra of a proposed structure. A strong linear correlation between the experimental and theoretical chemical shifts for both ¹H and ¹³C nuclei would provide a high degree of confidence in the structural elucidation of this compound. These theoretical studies can also aid in the unambiguous assignment of specific resonances to their corresponding atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-O Stretching: The nitro group (NO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹.

C-O-C Stretching: The diaryl ether linkage will show characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is usually a strong band appearing around 1200-1275 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

CH₃ Stretching and Bending: The methyl groups will show characteristic aliphatic C-H stretching vibrations typically just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and bending vibrations around 1375-1450 cm⁻¹.

Raman Spectroscopy and Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group. The symmetric stretching of the C=C bonds in the benzene rings and the symmetric stretching of the N-O bonds in the nitro group would be prominent. A detailed assignment of the vibrational modes observed in both the FT-IR and Raman spectra can be aided by computational calculations, which can predict the frequencies and intensities of the various vibrational modes. This combined experimental and theoretical approach allows for a thorough and accurate vibrational analysis of the molecule.

Theoretical Vibrational Wavenumber Calculation and Potential Energy Distribution (PED)

Theoretical vibrational analysis, typically performed using computational methods like Density Functional Theory (DFT), is a powerful tool for assigning vibrational modes observed in experimental infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis further allows for the quantitative assignment of each vibrational mode to specific internal coordinates of the molecule.

For a molecule with the structure of this compound, one would expect characteristic vibrational modes corresponding to the stretching and bending of C-H bonds in the methyl groups and aromatic rings, C-N and N=O stretching of the nitro group, and C-O-C stretching of the ether linkage. However, specific calculated wavenumbers and PED analysis for this compound are not available in the literature. Studies on similar molecules, such as nitrobenzene (B124822) and its derivatives, show characteristic symmetric and asymmetric stretching vibrations for the NO2 group, typically in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C-N stretching vibration is generally observed around 840-870 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₃NO₃), the theoretical exact mass can be calculated. While no experimental HRMS data for this specific compound has been found, the expected high-resolution mass would be a crucial piece of data for its unequivocal identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺ or adducts with other cations present in the solvent. The specific m/z values would depend on the isotopic distribution of the constituent atoms.

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer would provide valuable structural information. Likely fragmentation pathways would involve the cleavage of the ether bond, loss of the nitro group (as NO or NO₂), and fragmentation of the aromatic rings. The resulting fragment ions would be characteristic of the compound's structure. Without experimental data, a theoretical fragmentation pattern can be proposed, but it remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Computational Prediction of UV-Vis Spectra

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used quantum mechanical approach for this purpose. qnl.qamdpi.com This method can accurately forecast the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For molecules like this compound, the UV-Vis spectrum is expected to be influenced by electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitro group and the electron-donating dimethylphenyl group, connected by an ether linkage, will significantly affect the energy of these orbitals and the nature of the electronic transitions.

The computational process typically involves the following steps:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable energetic conformation. This is often done using DFT methods, such as with the B3LYP functional and a suitable basis set like 6-31+G(d). qnl.qa

TD-DFT Calculation: Using the optimized geometry, the electronic excitation energies and oscillator strengths are calculated. Functionals like CAM-B3LYP are often employed for this step to provide more accurate results for charge-transfer excitations, which are common in such donor-acceptor systems. qnl.qa

Solvent Effects: To simulate real-world conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM), as the solvent can influence the positions of the absorption bands. ulakbim.gov.tr

For a related nitro-substituted compound, TD-DFT calculations have been shown to effectively simulate the experimental absorption spectra, identifying the key molecular orbitals involved in the electronic transitions. qnl.qa It is anticipated that the spectrum of this compound would exhibit characteristic bands corresponding to π → π* and n → π* transitions, with the potential for intramolecular charge transfer bands due to the electronic interplay between the two aromatic rings. The simulated spectrum helps in assigning the experimentally observed bands to specific electronic transitions within the molecule.

Single-Crystal X-ray Diffraction Analysis

The molecular geometry of aromatic ethers is defined by the bond lengths and angles within the phenyl rings and the connecting ether bridge. In similar structures, the benzene rings themselves are typically planar. For instance, in 1-Chloro-2-methyl-4-nitrobenzene, the benzene ring shows a root-mean-square deviation of only 0.0022 Å from planarity. mdpi.com The substituents on the ring, however, may lie slightly out of this plane.

The conformation of the molecule is largely determined by the torsion angles around the C-O-C ether linkage. These angles dictate the relative orientation of the two aromatic rings.

Table 1: Selected Bond Distances and Angles for a Representative Nitro-Substituted Benzene Derivative (1-Chloro-2-methyl-4-nitrobenzene) Data sourced from a study on a similar compound to illustrate typical geometric parameters.

| Parameter | Value |

| C-Cl Bond Length | 1.72 Å |

| C-N Bond Length | 1.48 Å |

| C-C (ring) Avg. | 1.38 Å |

| C-O-C Angle | ~118-120° (typical) |

| O-N-O Angle | ~125° (typical) |

A key structural feature of diaryl ethers is the dihedral angle between the two aromatic rings. This angle provides a measure of the twist of the molecule around the ether linkage. In a related compound, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the dihedral angle between the nitrobenzene ring and the central benzene ring is 4.34 (10)°, indicating a nearly coplanar arrangement. nih.gov However, the dihedral angle between the benzyloxy ring and the central ring is 27.66 (11)°. nih.gov

For this compound, the dihedral angle between the dimethylphenyl and nitrophenyl rings will be influenced by steric hindrance from the methyl groups and the electronic effects of the substituents. The nitro group itself often exhibits a slight twist relative to the plane of the benzene ring to which it is attached. In 1-Chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at an angle of 6.2(3)° to the ring plane. mdpi.comresearchgate.net

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.

While this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors, interacting with C-H bonds from the aromatic rings or methyl groups of neighboring molecules. In the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, bifurcated C-H···O hydrogen bonds link adjacent molecules. researchgate.net These types of interactions often form chains or more complex networks that stabilize the crystal lattice. researchgate.net

Table 2: Representative C-H···O Hydrogen Bond Parameters Data from a related chloro-methyl-nitrobenzene compound illustrating typical interaction geometries.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C5-H5···O2 | 0.95 | 2.69 | 3.129(4) | 109 |

| C7-H7D···O1 | 0.98 | 2.20 | 3.137(4) | 161 |

| C3-H3···O1 | 0.95 | 2.57 | 3.320(4) | 136 |

Source: Adapted from the crystallographic data of 1-Chloro-2-methyl-4-nitrobenzene. researchgate.net

Aromatic rings in adjacent molecules often engage in π-π stacking interactions, which are a significant contributor to the crystal packing of many organic compounds. These interactions can be face-to-face or, more commonly, offset or slipped. In the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, π-π contacts stack the molecules along one of the crystallographic axes with a centroid-to-centroid distance of 3.719(4) Å. researchgate.net Similarly, in another related structure, slipped parallel π–π interactions with an inter-centroid distance of 3.7048 (15) Å are observed. nih.gov The presence of the electron-rich dimethylphenyl ring and the electron-deficient nitrophenyl ring in this compound would likely promote such donor-acceptor type π-π stacking interactions, which are known to be particularly stabilizing. rsc.org

In-depth Analysis of Weak Non-Covalent Interactions in this compound Remains Elusive

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the weak non-covalent interactions and crystal packing of the chemical compound this compound.

Despite extensive searches for crystallographic data and structural analysis of this specific molecule, no detailed reports were identified. Consequently, a scientifically rigorous discussion on the nuanced interplay of forces such as hydrogen bonds, π-π stacking, and van der Waals forces that dictate its solid-state architecture cannot be provided at this time.

The study of non-covalent interactions is fundamental to understanding the physical and chemical properties of molecular solids. These weak forces, while individually of low energy, collectively govern the arrangement of molecules in a crystal lattice. This packing, in turn, influences macroscopic properties such as melting point, solubility, and stability.

For a molecule like this compound, which possesses a combination of an electron-rich dimethylbenzene moiety, an ether linkage, and an electron-deficient nitrophenyl group, a variety of weak non-covalent interactions would be anticipated. Hypothetically, one could expect the presence of:

C-H···O Interactions: The hydrogen atoms of the methyl groups and the benzene rings could potentially form weak hydrogen bonds with the oxygen atoms of the nitro group and the ether linkage.

C-H···π Interactions: The hydrogen atoms of one molecule could interact with the electron-rich π-systems of the benzene rings of a neighboring molecule.

π-π Stacking: The aromatic rings could engage in stacking interactions, which would be influenced by the electron-donating methyl groups on one ring and the electron-withdrawing nitro group on the other.

However, without experimental data from single-crystal X-ray diffraction, any discussion of these interactions remains speculative. Such an analysis would require precise information on intermolecular distances and angles, which is currently not available in the public domain for this compound.

Further research, specifically the synthesis of a single crystal and its subsequent crystallographic analysis, would be necessary to elucidate the intricate network of non-covalent interactions that govern the crystal packing of this compound. Such a study would provide valuable insights into the supramolecular chemistry of substituted diphenyl ethers.

In-Depth Theoretical and Computational Analysis of this compound Eludes Publicly Available Scientific Literature

Despite a comprehensive search for theoretical and computational studies on the chemical compound this compound, no specific research data was found in the public domain to fulfill a detailed analysis of its molecular structure and reactivity.

A thorough investigation into scientific databases and academic journals was conducted to locate studies employing Density Functional Theory (DFT) and other computational methods to analyze this compound. The search aimed to uncover data related to its ground-state molecular geometry, conformational analysis, and Frontier Molecular Orbital (FMO) characteristics, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap.

The requested article, intended to be structured around a detailed outline of these computational investigations, could not be generated due to the absence of specific research findings for this particular compound. The required data, which would form the basis of the article, includes:

Optimized Ground-State Molecular Geometries: Specific bond lengths, bond angles, and dihedral angles calculated through DFT methods.

Conformational Analysis: Identification of stable conformers and their corresponding energy minima.

Frontier Molecular Orbital (FMO) Analysis: Detailed characterization of the spatial distribution and energy levels of the HOMO and LUMO.

HOMO-LUMO Energy Gap: The calculated energy difference between the HOMO and LUMO levels and its correlation with the compound's chemical reactivity.

While general principles of DFT and FMO analysis are well-established in computational chemistry for predicting the properties of various molecules, specific computational studies on this compound appear to be unavailable in the accessed scientific literature. Consequently, the creation of data tables and a detailed discussion of research findings as per the user's instructions is not possible at this time.

Further research by computational chemists would be required to generate the specific data needed to produce the requested in-depth analysis of this compound.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Global and Local Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as the negative of electronegativity.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, indicating lower reactivity.

Global Softness (S): The reciprocal of global hardness, softness indicates the ease of electron cloud polarization. Higher softness is associated with higher reactivity. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a stronger electrophilic character. researchgate.net

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. For 1,3-dimethyl-5-(4-nitrophenoxy)benzene, the Fukui functions would be calculated for each atom to pinpoint the regions most susceptible to chemical reactions.

Below is an illustrative table of calculated global reactivity descriptors for a molecule analogous to this compound, as specific data for the target compound is not available in the cited literature.

| Descriptor | Value (Illustrative) | Unit |

| Chemical Potential (μ) | -4.5 | eV |

| Chemical Hardness (η) | 3.0 | eV |

| Global Softness (S) | 0.33 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.38 | eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. acadpubl.eu This analysis provides a detailed picture of the bonding and electronic structure.

Characterization of Chemical Bonding and Electron Distribution

NBO analysis for this compound would involve the localization of the wave function into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. This allows for a clear description of the chemical bonds, including their type (σ, π), hybridization, and polarity. The analysis also provides the natural atomic charges on each atom, offering a quantitative measure of the electron distribution throughout the molecule. This information is crucial for understanding the molecule's electrostatic properties and predicting its reactive behavior.

Investigation of Resonance and Electron Delocalization

A key feature of NBO analysis is its ability to quantify resonance and electron delocalization through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction.

An illustrative table showing potential significant donor-acceptor interactions and their stabilization energies is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

| LP (O) on ether | π* (C-C) of nitrophenyl ring | 25.5 |

| LP (O) on nitro | π* (N-O) | 40.2 |

| π (C-C) of dimethylphenyl ring | π* (C-C) of nitrophenyl ring | 15.8 |

| π (C-C) of nitrophenyl ring | π* (N-O) | 20.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this area a likely site for electrophilic interaction. The hydrogen atoms of the methyl groups and the aromatic rings would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.

Potential Energy Surface (PES) Scanning for Conformational Stability

Potential Energy Surface (PES) scanning is a computational method used to explore the different conformations of a molecule and determine their relative stabilities. This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy of the molecule at each step.

For this compound, a key conformational aspect would be the rotation around the C-O-C ether linkage. A PES scan of the dihedral angle defining the orientation of the two aromatic rings relative to each other would reveal the most stable conformation (the one with the lowest energy) and any energy barriers to rotation. This information is vital for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its physical and chemical properties. The results would typically be plotted as energy versus the dihedral angle, showing the energy profile of the conformational change.

Molecular Dynamics (MD) Simulations of Molecular Behavior in Various Environments

Molecular Dynamics (MD) simulations are computational experiments that simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule in different environments, such as in a vacuum, in a solvent, or interacting with other molecules.

For this compound, MD simulations could be employed to study its behavior in an aqueous solution. This would involve placing the molecule in a box of simulated water molecules and observing its trajectory over a period of time. Such simulations could reveal information about its solvation, the stability of its conformations in solution, and its interactions with the surrounding water molecules. This provides a more realistic picture of the molecule's behavior compared to static quantum chemical calculations.

Computational Prediction and Validation of Spectroscopic Parameters

A thorough search of scientific literature and chemical databases did not yield specific theoretical or computational studies on the spectroscopic parameters of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to predict and validate spectroscopic data (e.g., NMR, IR, and UV-Vis spectra) for many organic molecules, no published research containing these specific calculations for the title compound could be located.

Computational chemistry serves as a powerful tool for corroborating experimental findings. In typical studies, theoretical calculations are performed to determine optimized molecular geometries, vibrational frequencies, and electronic transitions. These calculated parameters are then compared with experimental spectra to confirm structural assignments and to gain deeper insight into the molecule's electronic properties.

For structurally related compounds, such as various substituted diphenyl ethers and other nitroaromatic molecules, DFT calculations have been successfully employed to analyze their electronic properties and spectroscopic profiles. These studies demonstrate the reliability of computational methods in predicting how different substituents and their positions on the aromatic rings influence the spectroscopic and electronic characteristics of the molecule. However, due to the specific nature of molecular orbitals and vibrational modes, direct extrapolation of this data to this compound would not be scientifically rigorous without a dedicated computational study on the molecule itself.

Consequently, without available research, it is not possible to present a comparative analysis between computationally predicted and experimentally validated spectroscopic parameters for this compound. The generation of detailed data tables and an in-depth discussion of research findings for this specific subsection is therefore precluded. Further experimental and theoretical research is required to elucidate these properties for the compound .

Structure Reactivity and Structure Property Relationship Srr/spr Studies

Impact of Dimethyl Substituents on Aromatic Electrophilic/Nucleophilic Reactivity

The two methyl groups on the benzene (B151609) core at positions 1 and 3 significantly influence the ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Methyl groups are classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. minia.edu.eg This activation stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups, like methyl, are electron-donating through the sigma (σ) bond framework. youtube.comlibretexts.org They push electron density into the benzene ring, making it more electron-rich and thus more attractive to electrophiles. minia.edu.eg

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This further increases the electron density in the ring, particularly at the ortho and para positions relative to the methyl groups.

In 1,3-Dimethyl-5-(4-nitrophenoxy)benzene, the two methyl groups are meta to each other. Their activating effects are additive. They direct incoming electrophiles to the positions ortho and para to themselves. Specifically, the positions ortho to the methyl group at C1 are C2 and C6, and the para position is C4. For the methyl group at C3, the ortho positions are C2 and C4, and the para position is C6. Therefore, the combined effect of both methyl groups strongly activates positions 2, 4, and 6 of the benzene ring, making them the most probable sites for electrophilic attack.

Conversely, for nucleophilic aromatic substitution (NAS), which requires an electron-deficient ring, the electron-donating nature of the methyl groups deactivates the ring, making NAS reactions unfavorable unless a strong electron-withdrawing group and a good leaving group are also present.

Electronic and Inductive Effects of the 4-Nitrophenoxy Group on the Benzene Core

The 4-nitrophenoxy group attached at the C5 position is a large substituent with complex electronic effects on the benzene core. These effects are a combination of the ether oxygen and the nitro-substituted phenyl ring.

Ether Linkage (-O-): The oxygen atom influences the ring through two opposing effects.

Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring's π-system. youtube.com This resonance effect increases the electron density on the ring, especially at the ortho (C4, C6) and para (C2) positions relative to the ether linkage. This effect is activating.

4-Nitrophenyl Group: The nitro group (-NO₂) is a very strong electron-withdrawing group, both by resonance (-M) and induction (-I). quora.comreddit.com It strongly deactivates the phenyl ring to which it is attached. This withdrawal of electron density by the nitro group also influences the electronic character of the ether oxygen, reducing its ability to donate its lone pair electrons to the first benzene core. Consequently, the 4-nitrophenoxy group is a less powerful activating group than an unsubstituted phenoxy group.

The net effect of the 4-nitrophenoxy substituent at C5 is a weak activation of the benzene core, directing incoming electrophiles to the ortho positions (C4, C6) and the para position (C2). The combined directing effects of all three substituents (two methyls and one nitrophenoxy) converge to make positions 2, 4, and 6 the most electron-rich and reactive sites for electrophilic attack.

Steric Hindrance and Conformational Constraints in the Molecule

The structure of this compound is non-planar due to the diaryl ether linkage. The molecule possesses significant conformational flexibility arising from rotation around the two C-O single bonds. This rotation can lead to various spatial arrangements of the two aromatic rings relative to each other.

Modulation of Chemical Reactivity and Selectivity by Substituent Variations

The chemical reactivity and selectivity of the this compound scaffold can be systematically tuned by altering its substituents. This principle is fundamental to designing molecules with specific properties.

Varying Substituents on the Dimethylated Ring: Replacing the electron-donating methyl groups with electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) would deactivate the ring towards electrophilic substitution and activate it for nucleophilic substitution. libretexts.org The directing effects would also change; most strong deactivating groups are meta-directors. libretexts.org

Varying Substituents on the Phenoxy Ring: The electronic nature of the entire 4-nitrophenoxy group can be modulated by changing the substituent on the second ring.

Replacing the strongly withdrawing nitro group with an electron-donating group (e.g., -CH₃, -OCH₃) would increase the electron-donating ability of the ether oxygen's lone pairs, making the entire substituent a stronger activator for EAS on the first ring.

Conversely, adding more electron-withdrawing groups to the second ring would further decrease the activating strength of the substituent.

Studies on substituted nitrophenols have demonstrated that the inductive effect of substituents determines key electrochemical properties, while the nature of the substituent also influences the stability of radical species formed during reactions. nih.govresearchgate.net These findings underscore how substituent variations provide a powerful tool for modulating the electronic environment and, consequently, the reaction pathways and kinetics of the parent molecule. nih.gov

Correlation of Molecular Structure with Optical Properties

The arrangement of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a classic design for materials with interesting optical properties, particularly non-linear optical (NLO) responses.

Third-order NLO materials are crucial for applications in photonics, such as optical switching and data processing. semanticscholar.org Organic molecules featuring a donor-π-acceptor (D-π-A) structure are excellent candidates for NLO materials. nih.gov In this compound, the system can be viewed as having:

A Donor (D) part: The 1,3-dimethylbenzene ring, which is electron-rich.

A π-bridge: The ether linkage (-O-), which facilitates electronic communication.

An Acceptor (A) part: The 4-nitrophenyl group, which is electron-deficient.

This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation. semanticscholar.org An applied electric field can induce a significant change in the molecule's dipole moment, a property quantified by molecular polarizability (α) and hyperpolarizability (β, γ) . researchgate.netub.edu

A higher degree of charge transfer, typically seen in molecules with stronger donors and acceptors, leads to a larger molecular polarizability and enhanced NLO response. nih.gov The polarizability of a molecule is a measure of how easily its electron cloud can be distorted by an external electric field. koreascience.krnih.gov DFT studies on substituted benzenes show that push-pull systems (D-ring-A) exhibit a positive enhancement in polarizability compared to what would be expected from simple additivity. researchgate.net The lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the higher the polarizability and the greater the NLO response. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group, is known to narrow this energy gap. semanticscholar.org

| Structural Feature | Impact on Electronic Properties | Effect on NLO Response |

|---|---|---|

| Strong Electron-Donating Group (e.g., -NH₂, -OR) | Raises HOMO energy level, increases electron density | Enhances "push" effect, increases polarizability |

| Strong Electron-Withdrawing Group (e.g., -NO₂, -CN) | Lowers LUMO energy level, creates electron deficiency | Enhances "pull" effect, narrows HOMO-LUMO gap, increases polarizability |

| Extended π-Conjugated System | Facilitates electron delocalization and charge transfer | Significantly increases molecular polarizability and hyperpolarizability |

| Asymmetric (Push-Pull) Substitution | Creates a large ground-state dipole moment and facilitates ICT | Leads to high first hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾) |

Principles for Rational Design and Synthesis of Derivatives

The principles of structure-activity and structure-property relationships provide a clear framework for the rational design and synthesis of derivatives of this compound with tailored properties. nih.govrsc.org

For Enhanced NLO Properties: To create derivatives with a superior NLO response, modifications should aim to increase the molecular polarizability. This can be achieved by:

Strengthening the Donor/Acceptor: Replace the methyl groups with stronger electron-donating groups (e.g., methoxy, amino) and/or replace the single nitro group with multiple nitro groups or other stronger acceptor moieties. mdpi.com

Extending Conjugation: Insert conjugated linkers, such as vinylene (-CH=CH-) or azo (-N=N-), between the two aromatic rings to extend the π-system, which has been shown to greatly enhance polarizability. researchgate.net

For Tailored Chemical Reactivity: To control the outcome of synthetic transformations, derivatives can be designed by:

Modulating Electronic Effects: As discussed in section 5.4, changing the electronic nature of the substituents can activate or deactivate specific sites on the rings, thereby directing reactions. nih.gov

Introducing Steric Control: Incorporating bulky "blocking" groups at certain positions can sterically prevent reactions at those sites, forcing reagents to attack less-hindered positions and improving selectivity. xmu.edu.cn

Synthetic Strategy: The synthesis of the parent compound itself likely involves a nucleophilic aromatic substitution (e.g., reacting 3,5-dimethylphenol (B42653) with 1-chloro-4-nitrobenzene) or an etherification reaction. ontosight.ai Derivatives can be synthesized by starting with appropriately substituted precursors. For instance, creating a library of analogs for structure-activity relationship studies would involve synthesizing a series of substituted phenols and reacting them with a common nitroaromatic partner, or vice versa. nih.gov

By systematically applying these design principles, new molecules based on the this compound scaffold can be developed for specific applications in materials science and synthetic chemistry.

Advanced Academic Research Applications and Methodological Development

Contribution to Fundamental Understanding in Synthetic Organic Chemistry

The synthesis of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene itself offers a platform for a deeper understanding of fundamental reaction mechanisms in synthetic organic chemistry, particularly in the formation of diaryl ether linkages. The primary synthetic routes to this compound are the Williamson ether synthesis and the Ullmann condensation. wikipedia.orgwikipedia.org

The Ullmann condensation offers an alternative, copper-catalyzed route, reacting 3,5-dimethylphenol (B42653) with 1-halo-4-nitrobenzene. wikipedia.org This reaction is particularly useful when the aryl halide is less activated. organic-chemistry.org Research into the application of modern Ullmann-type coupling conditions, perhaps employing novel ligands for the copper catalyst, could use this compound as a benchmark product to evaluate catalyst efficiency and substrate scope. researchgate.net

By studying the synthesis of this molecule, chemists can gain insights into:

Substituent Effects: The interplay between the electron-donating methyl groups on the phenol (B47542) ring and the electron-withdrawing nitro group on the haloarene ring significantly influences reaction rates and yields. pw.live

Reaction Kinetics: Detailed kinetic studies can elucidate the energy barriers and transition state geometries for the SNAr or copper-catalyzed coupling reactions.

Regioselectivity: While the synthesis of this specific isomer is straightforward, related reactions with more complex substitution patterns can be used to study regioselectivity in diaryl ether formation.

Exploration in Materials Science Research, e.g., Functional Materials

The molecular structure of this compound, characterized by a donor-acceptor (D-π-A) type arrangement, makes it an interesting candidate for research in materials science, particularly in the realm of functional organic materials.

Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer (ICT) from an electron-donor to an electron-acceptor region, like this compound, often exhibit large second-order nonlinear optical responses. rsc.orgnih.gov The dimethylphenoxy group acts as the electron donor and the nitrophenyl group as the acceptor. The potential NLO properties could be investigated using techniques like Hyper-Rayleigh Scattering. rsc.org While specific data for this compound is not available, a hypothetical comparison with related structures is presented in Table 1.

Table 1: Predicted Nonlinear Optical Properties of this compound and Related Compounds

| Compound | Donor Group | Acceptor Group | Predicted First Hyperpolarizability (β) (10-30 esu) |

| 4-Nitrophenoxybenzene | Phenoxy | Nitrophenyl | 15 |

| This compound | 3,5-Dimethylphenoxy | Nitrophenyl | 25 |

| 4-Amino-4'-nitrobiphenyl | Aminophenyl | Nitrophenyl | 50 |

Liquid Crystals: Diaryl ethers are known to be core structures in some liquid crystalline materials. beilstein-journals.orgrsc.org The somewhat bent shape of this compound, due to the ether linkage and the meta-substitution of the methyl groups, could be explored for its potential to form nematic or smectic phases, possibly as a component in a liquid crystal mixture. mdpi.com

High-Performance Polymers: The nitro group can be chemically modified, for instance, by reduction to an amine, which would yield 4-(3,5-dimethylphenoxy)aniline. This resulting diamine could serve as a monomer for the synthesis of specialty polymers like polyamides or polyimides. These polymers might exhibit enhanced thermal stability and specific solubility characteristics due to the bulky and somewhat flexible diaryl ether linkage. ripublication.com

Facilitating the Development of Novel Chemical Reagents and Catalysts

While this compound is not itself a reagent or catalyst, it can serve as a convenient precursor for the synthesis of more complex molecules that are. The key to this potential lies in the chemical reactivity of the nitro group.

The reduction of the nitro group to an amine is a high-yielding and well-established transformation. This would convert this compound into 4-(3,5-dimethylphenoxy)aniline. This aminodiaryl ether is a versatile building block. For instance, aminophenols and their derivatives are used in the synthesis of ligands for transition metal catalysis. The resulting amine could be further functionalized to create bidentate or tridentate ligands with specific steric and electronic properties conferred by the 3,5-dimethylphenoxy moiety. Such ligands could find applications in various catalytic processes, including cross-coupling reactions or asymmetric synthesis. researchgate.netresearchgate.net

Furthermore, the amine can be diazotized and subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions. This opens up a pathway to a range of substituted diaryl ethers that can be used as reagents or building blocks in organic synthesis.

Advancements in Spectroscopic Characterization Methodologies

This compound, with its distinct substitution pattern, presents a useful case study for the application and refinement of spectroscopic techniques for the characterization of complex aromatic molecules. The analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra requires a careful consideration of the electronic effects of the substituents on the chemical shifts and vibrational frequencies.

A predicted summary of its key spectroscopic features is presented in Table 2. The analysis of the ¹H NMR spectrum, for example, would involve the unambiguous assignment of the aromatic protons on both rings, which are influenced by the through-space and through-bond electronic effects of the methyl, nitro, and ether groups. The complexity of the aromatic region would make it a good substrate for the application of advanced 2D NMR techniques like COSY and NOESY to confirm spatial proximities and through-bond connectivities.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Two distinct signals for the aromatic protons on the 3,5-dimethylphenyl ring.- Two doublets (AA'BB' system) for the aromatic protons on the 4-nitrophenyl ring.- A singlet for the two methyl groups. |

| ¹³C NMR | - Distinct signals for all unique carbon atoms, with chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing nitrophenoxy group.- Quaternary carbon signals for the ether linkage and the substituted positions on the rings. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (around 1520 and 1340 cm⁻¹).- C-O-C stretching vibrations for the diaryl ether linkage (around 1240 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A clear molecular ion peak corresponding to the exact mass of C₁₄H₁₃NO₃.- Characteristic fragmentation patterns, including the cleavage of the ether bond and loss of the nitro group. |

Refinement and Validation of Computational Chemistry Protocols

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the structure, properties, and reactivity of molecules. nih.govacs.org However, the accuracy of these methods depends on the chosen functional and basis set. Experimental data for well-defined molecules like this compound are valuable for benchmarking and validating new computational protocols.

For this molecule, computational studies could be used to predict:

Molecular Geometry: The dihedral angles defining the orientation of the two aromatic rings relative to the ether oxygen are of particular interest. These could be compared with experimental data from X-ray crystallography, if available.

Electronic Properties: The dipole moment, molecular orbital energies (HOMO-LUMO gap), and the charge distribution can be calculated to quantify the intramolecular charge transfer. researchgate.net

Spectroscopic Properties: Computational methods can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental spectra to assess the accuracy of the calculations. researchgate.net

A study comparing the computationally predicted properties of this compound with experimental data would contribute to the development of more accurate and reliable computational models for predicting the properties of other substituted diaryl ethers.

Application as a Model Compound for Theoretical Studies of Aromatic Systems

The specific substitution pattern of this compound makes it an excellent model compound for theoretical studies of fundamental concepts in physical organic chemistry, particularly concerning the electronic effects in aromatic systems.

The molecule allows for the study of:

Substituent Effects on Aromaticity: The influence of the electron-donating methyl groups and the electron-withdrawing nitrophenoxy group on the aromaticity of the respective benzene (B151609) rings can be quantified using theoretical descriptors like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). tsijournals.com

Transmission of Electronic Effects: This molecule is a model for studying how the electronic effect of the nitro group is transmitted through the ether linkage to the 3,5-dimethylphenyl ring, and vice versa. This can be probed by calculating the charge distribution and analyzing the molecular orbitals.

By serving as a well-defined system with a combination of different electronic influences, this compound can help to refine our theoretical understanding of the complex interplay of factors that govern the properties and behavior of substituted aromatic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.